N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H22BrN3O4 and its molecular weight is 460.328. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Compounds structurally related to N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated significant antimicrobial and antifungal activities. This is evident in the synthesis and biological evaluation of thiophene-3-carboxamide derivatives, which show promising antibacterial and antifungal properties. The specific structural arrangement of these compounds, particularly the presence of substituted phenyl groups, contributes to their bioactivity, making them potential candidates for the development of new antimicrobial agents (Vasu et al., 2005).
Anticancer Activity
Derivatives of the compound have been synthesized and tested for their potential anticancer activity. A novel series of pyrazolopyrimidines, for instance, has been evaluated for cytotoxicity against various human cancer cell lines. These compounds, by virtue of their unique structural features, have shown to possess cytotoxic activities that could be leveraged in the design of new anticancer therapies. The structural modifications introduced in the pyrazolopyrimidine scaffold are critical for enhancing their bioactivity and selectivity towards cancer cells (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of related compounds. The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has resulted in agents with notable anti-inflammatory and analgesic activities. These compounds have been identified as inhibitors of cyclooxygenase (COX-1/COX-2), showcasing their potential in the treatment of inflammation and pain. The study highlights the significance of heterocyclic chemistry in discovering new therapeutic agents with dual functionalities (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of related compounds has provided valuable insights into their molecular conformation and reactivity. For example, the determination of the crystal structures of certain dihydropyrimidine derivatives has shed light on their structural conformations, which are pivotal for understanding their reactivity and interaction with biological targets. This kind of structural analysis is essential for the rational design of molecules with desired biological activities (Kurbanova et al., 2009).
Thermodynamic Properties
The investigation of the thermodynamic properties of tetrahydropyrimidine esters, structurally related to the compound of interest, has also been a subject of scientific research. Understanding the combustion energies, enthalpies of formation, and other thermodynamic parameters of these compounds is crucial for their potential application in various fields, including pharmaceuticals and materials science. Such studies provide a foundation for predicting the stability and reactivity of these molecules under different conditions (Klachko et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4/c1-4-29-16-10-5-13(11-17(16)28-3)19-18(12(2)23-21(27)25-19)20(26)24-15-8-6-14(22)7-9-15/h5-11,19H,4H2,1-3H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGMBDCEJMVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.